2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-morpholinoacetamide
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Overview
Description
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-morpholinoacetamide is a chemical compound characterized by its complex molecular structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and an acetamide group linked to a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-morpholinoacetamide typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the halogenation of pyridine derivatives to introduce the chlorine and trifluoromethyl groups. Subsequent steps may include the formation of the acetamide group and its attachment to the morpholine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and specific reaction conditions are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromic acid may be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for pharmaceuticals and agrochemicals.
Biology: In biological research, 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-morpholinoacetamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of treatments for various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are exploited in the creation of advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-morpholinoacetamide exerts its effects involves its interaction with molecular targets. The compound may bind to specific enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the context in which the compound is used.
Comparison with Similar Compounds
Fluopyram: A related compound with similar structural features.
Trifloxystrobin: Another compound with a trifluoromethyl group and pyridine ring.
Uniqueness: 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-morpholinoacetamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industry.
Biological Activity
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-morpholinoacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, and biological effects, particularly focusing on its therapeutic potential and mechanisms of action.
- Molecular Formula : C16H13ClF3N5O2
- Molecular Weight : 470.66 g/mol
- CAS Number : [Not specified in the search results]
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyridine Ring : Substituting chlorine and trifluoromethyl groups.
- Attachment of Morpholino Group : This step enhances the compound's solubility and biological activity.
- Final Acetamide Formation : This involves coupling with acetic acid derivatives to yield the final product.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, a study reported that related pyridine derivatives showed inhibition of tumor growth in various cancer cell lines, including non-small cell lung carcinoma (NSCLC) and ovarian cancer . The mechanism often involves:
- Inhibition of DNA Repair Mechanisms : Compounds like dianhydrogalactitol, which share structural features, act as alkylating agents disrupting DNA repair pathways .
- Induction of Apoptosis : By interfering with cellular signaling pathways, these compounds can trigger programmed cell death in malignant cells.
Antimicrobial Activity
There is emerging evidence that trifluoromethyl-substituted compounds possess antimicrobial properties. For example, a related compound demonstrated potent herbicidal activity against certain plant pathogens at concentrations as low as 200 μg/mL . This suggests a potential application in agricultural settings to combat resistant strains of pathogens.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer metabolism or microbial growth.
- Receptor Modulation : Interaction with cellular receptors could lead to altered gene expression profiles, impacting cell proliferation and survival.
Case Studies
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3N3O2/c13-9-5-8(12(14,15)16)7-17-10(9)6-11(20)18-19-1-3-21-4-2-19/h5,7H,1-4,6H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMSVPQOLJAOTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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